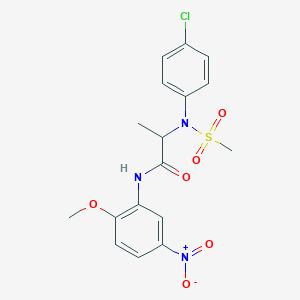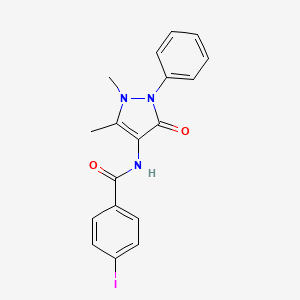
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-3-nitro-4-(1-piperidinyl)benzamide (also known as CPP-109) is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called γ-aminobutyric acid (GABA) and is known to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).
Mécanisme D'action
CPP-109 works by inhibiting the activity of the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, CPP-109 increases the levels of GABA in the brain, which has a calming effect and reduces the cravings for drugs and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased anxiety and improved mood. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is responsible for the rewarding effects of drugs and alcohol. Additionally, CPP-109 has been shown to have anti-convulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP-109 in lab experiments is that it is a selective inhibitor of GABA-AT, meaning it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one limitation of using CPP-109 is that it has a short half-life and needs to be administered frequently, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on CPP-109. One area of interest is the potential use of CPP-109 in the treatment of other addictive substances, such as opioids and nicotine. Additionally, there is ongoing research into the optimal dosing and administration of CPP-109 for addiction treatment. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which could lead to the development of more effective treatments for addiction and other neurological disorders.
Conclusion:
In conclusion, CPP-109 is a compound with significant potential for the treatment of addiction and other neurological disorders. Its ability to modulate the activity of GABA-AT has been shown to reduce drug-seeking behavior and improve mood and anxiety. While there are limitations to its use in lab experiments, CPP-109 remains a valuable tool for studying the role of GABA in addiction and other neurological disorders. Ongoing research into its therapeutic applications and mechanisms of action will continue to shed light on its potential benefits.
Applications De Recherche Scientifique
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. It has been shown to reduce drug-seeking behavior in animal models and has also been tested in human clinical trials. CPP-109 has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20(16-8-4-2-5-9-16)19(23)15-10-11-17(18(14-15)22(24)25)21-12-6-3-7-13-21/h10-11,14,16H,2-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAHYAKNJNQJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-3-nitro-4-piperidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178325.png)

![4-amino-N-{2-[(2-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4178337.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178342.png)
![N-ethyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-naphthalenesulfonamide](/img/structure/B4178347.png)
![diethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4178355.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4178363.png)

![N-({[4-(2-furoylamino)-3-methoxyphenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4178372.png)
![2-(2-furyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4178373.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4178377.png)
![3-[3-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4178402.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4178410.png)
![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)